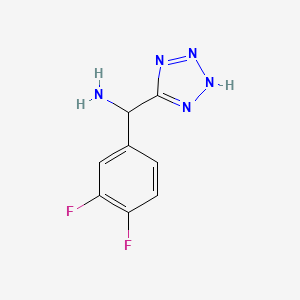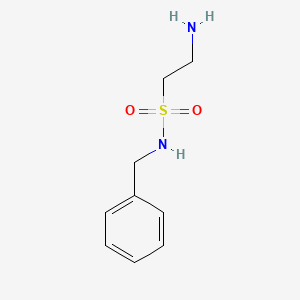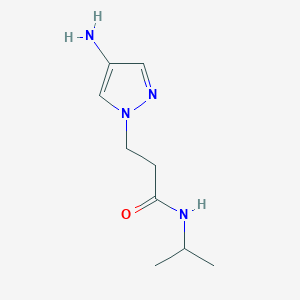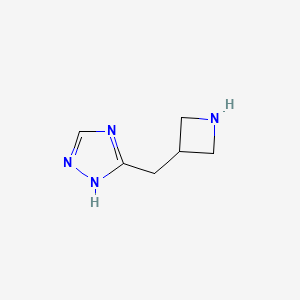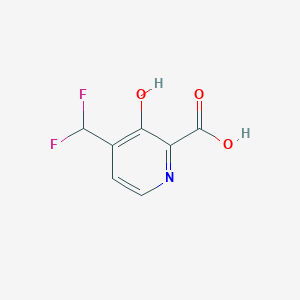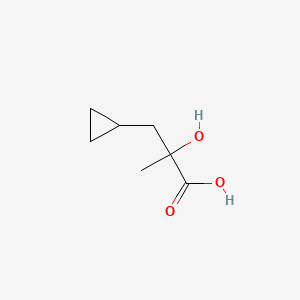
3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxy and methyl-substituted propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by hydrolysis and oxidation steps. The reaction conditions typically require the use of strong acids or bases, along with specific catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group produces an alcohol.
Applications De Recherche Scientifique
3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopropyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropanoic acid:
Cyclopropanecarboxylic acid: Contains the cyclopropyl group but does not have the hydroxy and methyl substitutions.
Uniqueness
3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both the cyclopropyl group and the hydroxy-methyl-substituted propanoic acid structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-cyclopropyl-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O3/c1-7(10,6(8)9)4-5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9) |
Clé InChI |
CBIVCVWYNYNKTO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC1)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


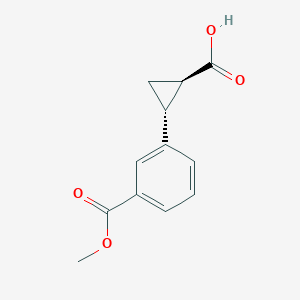
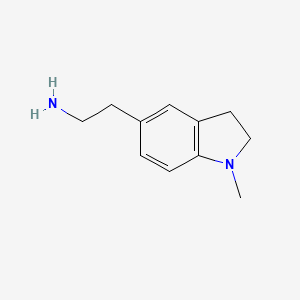
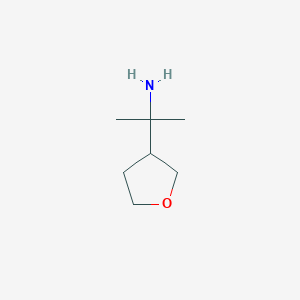
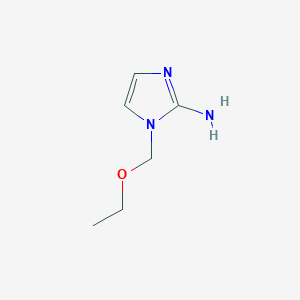
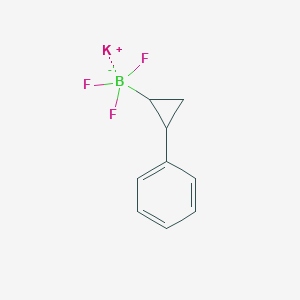
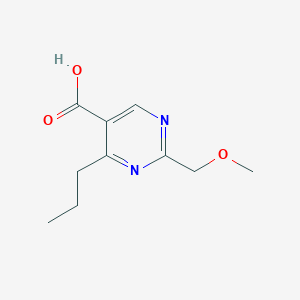
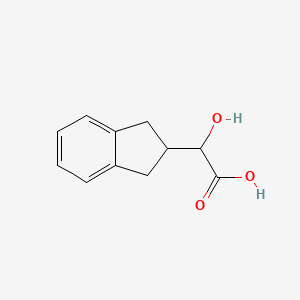
![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)
